3-Chloroaniline
Overview
Description
Synthesis Analysis
The synthesis of 3-chloroaniline and related compounds has been achieved through various catalytic methods. One prominent method involves the nickel-catalyzed monoamination of aryl and heteroaryl dichlorides, allowing for the selective synthesis of 3-chloroanilines with good to excellent yields (Desmarets, Schneider, & Fort, 2001). Additionally, palladium-catalyzed indolization of chloroanilines represents another significant approach, enabling the synthesis of 2,3-disubstituted indole compounds (Shen et al., 2004).
Molecular Structure Analysis
The molecular structure of 3-chloroaniline derivatives has been extensively studied through crystallography and quantum mechanical evaluations. Studies on 3-chloroanilinium nitrate and perchlorate have provided insights into their crystal structures and electronic properties, revealing the formation of anionic layers alternated with slabs of organic molecules, and highlighting their hydrogen bonding interactions (Bayar et al., 2017).
Chemical Reactions and Properties
3-Chloroaniline undergoes various chemical reactions, indicating its versatile reactivity. For instance, the synthesis of 3-(dichloroacetyl)chromone from 3-chloroaniline demonstrates its reactivity towards electrophiles and its utility in forming complex heterocyclic structures (Iaroshenko et al., 2011). Furthermore, the generation and reactivity of the 4-aminophenyl cation from 4-chloroaniline under photolysis showcase the potential for photo-induced chemical transformations (Guizzardi et al., 2001).
Scientific Research Applications
Environmental Impact and Microbial Response : A study by Ma et al. (2020) found that transient 3-chloroaniline shock loading decreased COD and NH4+-N removal efficiencies in sequencing batch reactors, affecting microbial richness and diversity (Ma et al., 2020).
Analytical Chemistry Applications : Scholten et al. (1981) demonstrated the use of the fluorescamine reaction for primary amines for post-column derivatization of chloroanilines in liquid chromatography, providing detection limits in the 100-pg range and excellent linearity over a concentration range of 2–3 orders of magnitude (Scholten et al., 1981).
Toxicological Research : Stula et al. (1975) found that oral administration of compounds including 4,4′-methylene-bis(2-chloroaniline) caused tumors in rats, highlighting its relevance in carcinogenicity studies (Stula et al., 1975).
Thermodynamic Studies : The standard molar enthalpy of formation of 3-chloroaniline was determined by Ribeiro da Silva et al. (2005) to be 53.0 +/- 2.8 kJ.mol(-1) at 298.15 K, aligning with experimental data, important for physical chemistry research (Ribeiro da Silva et al., 2005).
Bioremediation : Research by Bathe et al. (2009) showed that bioaugmentation with a degradative plasmid and a bacterial strain carrying it can achieve rapid degradation of 3-chloroaniline in activated sludge reactors, highlighting its potential in environmental biotechnology (Bathe et al., 2009).
Polymer Science : Sayyah et al. (2001) investigated the kinetics of chemical polymerization of 3-chloroaniline, finding that the polymerization rate, specific viscosity, and ac conductivity of its polymer increase with increasing hydrochloric acid or sodium dichromate concentration, which is significant in the field of polymer chemistry (Sayyah et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPCRKVUWYDDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN, Array | |
Record name | M-CHLOROANILINE | |
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Related CAS |
104350-18-7, 141-85-5 (hydrochloride) | |
Record name | Benzenamine, 3-chloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0024761 | |
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Molecular Weight |
127.57 g/mol | |
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Physical Description |
M-chloroaniline is a colorless to light amber liquid with a sweet odor. (NTP, 1992), Colorless to light amber, tends to darken during storage; [HSDB], LIGHT YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR. | |
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Boiling Point |
446.9 °F at 760 mmHg (NTP, 1992), 230.5 °C | |
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Flash Point |
255 °F (NTP, 1992), 255 °F, 118 °C c.c. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in most common organic solvents, Miscible in ethanol, ether, and acetone, In water, 5,400 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.6 | |
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Density |
1.216 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2150 at 22 °C/4 °C, Relative density (water = 1): 1.216 | |
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Vapor Density |
4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
less than 0.1 mmHg at 86 °F ; 1 mmHg at 146.3 °F; 760 mmHg at 443.3 °F (NTP, 1992), 0.06 [mmHg], 0.066 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 9 | |
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Product Name |
3-Chloroaniline | |
Color/Form |
Colorless to light amber, tends to darken during storage | |
CAS RN |
108-42-9 | |
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Melting Point |
13.5 °F (NTP, 1992), -10.4 °C, -10 °C | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.